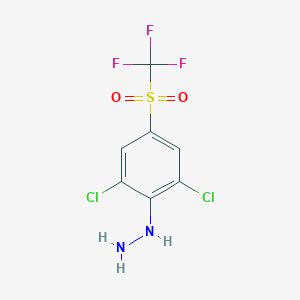

2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine

Beschreibung

2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine is a halogenated arylhydrazine derivative featuring electron-withdrawing substituents: two chlorine atoms at the 2- and 6-positions, a trifluoromethylsulfonyl group at the 4-position, and a hydrazine moiety. Its molecular formula is C₇H₅Cl₂F₃N₂O₂S (MW: 313.09 g/mol). The compound’s synthesis typically involves diazotization of 2,6-dichloro-4-(trifluoromethylsulfonyl)aniline followed by reduction with SnCl₂ under acidic conditions, yielding a brown solid with a melting point of 57–61°C .

Key spectral characteristics include:

- ¹H-NMR (CDCl₃): δ 7.52 (s, 2H, Ar-H), 5.85 (s, 1H, NH), 3.86 (br, 2H, NH₂) .

- IR (KBr): ν 3517, 3418 (N-H stretch), 1329 cm⁻¹ (C-F stretch), and 1144 cm⁻¹ (S=O asymmetric stretch) .

The trifluoromethylsulfonyl group enhances electron deficiency on the aromatic ring, making the compound highly reactive in nucleophilic substitutions and cyclization reactions. It serves as a precursor for agrochemicals, dyes, and pharmaceuticals, particularly in synthesizing azo compounds and heterocycles like triazoles and pyrazoles .

Eigenschaften

IUPAC Name |

[2,6-dichloro-4-(trifluoromethylsulfonyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F3N2O2S/c8-4-1-3(2-5(9)6(4)14-13)17(15,16)7(10,11)12/h1-2,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENZSUIQLCICJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NN)Cl)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545834 | |

| Record name | [2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104614-74-6 | |

| Record name | [2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine typically involves the reaction of 2,6-dichloro-4-(trifluoromethylsulfonyl)benzene with hydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Condensation Reactions: It can react with carbonyl compounds to form hydrazones and related derivatives.

Oxidation and Reduction Reactions: The hydrazine group can undergo oxidation to form azo compounds or reduction to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Condensation: Carbonyl compounds like aldehydes or ketones in the presence of acidic or basic catalysts.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Hydrazones: Formed from condensation reactions with carbonyl compounds.

Azo Compounds: Formed from oxidation reactions.

Amines: Formed from reduction reactions.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine involves its interaction with molecular targets through its functional groups. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound’s dichloro and trifluoromethylsulfonyl groups contribute to its reactivity and specificity towards certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Analogous Compounds

Structural and Electronic Comparisons

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethylsulfonyl group (CF₃SO₂) is a stronger electron-withdrawing group than CF₃ or phenylsulfonyl (PhSO₂), significantly reducing electron density on the aromatic ring. This enhances reactivity in electrophilic substitutions and stabilizes intermediates in cyclization reactions .

- Melting Points : Higher melting points in sulfonyl-containing derivatives (e.g., 118–120°C for PhSO₂ analogs ) correlate with increased polarity and hydrogen-bonding capacity.

Cyclization to Triazoles and Pyrazoles

- 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine reacts with α-halogenated ketones to form S-alkylated 1,2,4-triazoles, as evidenced by IR bands at 1247–1255 cm⁻¹ (C=S) and absence of νS-H (~2500 cm⁻¹), confirming thione tautomerism .

- 4-(Trifluoromethyl)phenylhydrazine forms pyrazole derivatives via condensation with β-ketoesters, with distinct ¹H-NMR signals at δ 2.33 (CH₃) and 7.58 (Ar-H) .

- 3-Fluorophenylhydrazine exhibits lower reactivity in cyclizations due to weaker electron withdrawal, requiring harsher conditions for triazole formation .

Azo Coupling Reactions

- Sulfonyl-substituted hydrazines yield azo dyes with enhanced thermal stability (>300°C) compared to non-sulfonated analogs, attributed to the sulfonyl group’s resonance stabilization .

Toxicity Profile :

Spectroscopic Distinctions

Biologische Aktivität

2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine (CAS No. 104614-74-6) is a chemical compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFNOS

- Molecular Weight : 309.09 g/mol

- IUPAC Name : [2,6-dichloro-4-(trifluoromethylsulfonyl)phenyl]hydrazine

The biological activity of 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine is largely attributed to its hydrazine functional group and the presence of electron-withdrawing groups such as dichloro and trifluoromethylsulfonyl. These features enhance its reactivity towards electrophilic centers in biological molecules, facilitating interactions that can disrupt normal cellular processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : Research indicates potential anticancer activity, possibly through the induction of apoptosis in cancer cells or by inhibiting specific signaling pathways involved in cell proliferation.

Antimicrobial Activity

A study conducted on the antimicrobial effects of 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli , showing significant inhibition zones in agar diffusion assays.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was observed to induce apoptosis as indicated by increased caspase activity.

| Concentration (µM) | Cell Viability (%) | Caspase Activity (Relative Units) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 75 | 1.5 |

| 50 | 50 | 3 |

| 100 | 20 | 5 |

Comparative Analysis with Similar Compounds

To understand the unique properties of 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine | Yes | Yes |

| 2,6-Dichloroaniline | Moderate | Limited |

| Trifluoromethylphenylhydrazine | No | Moderate |

Q & A

Q. What are the recommended synthetic routes for preparing 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine?

Methodological Answer: The synthesis typically involves sulfonation and hydrazine introduction. One approach includes:

Sulfonation of a precursor : Reacting a chlorinated aromatic compound with trifluoromethylsulfonyl chloride under controlled acidic conditions.

Hydrazine introduction : Treating the sulfonated intermediate with hydrazine hydrate in ethanol, followed by HCl to precipitate the hydrochloride salt .

Key Considerations :

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Employ a combination of spectroscopic and analytical techniques:

Q. What are the stability considerations for this compound under varying pH conditions?

Methodological Answer:

- Acidic Conditions (pH < 3) : Protonation of the hydrazine group increases stability but may lead to salt formation (e.g., hydrochloride) .

- Neutral/Alkaline Conditions (pH > 7) : Risk of oxidation via superoxide radical (O₂⁻) generation, accelerating decomposition. Use antioxidants like EDTA or store under inert gas .

Experimental Monitoring : Track degradation via UV-Vis absorbance at 280 nm (intermediate formation) and 320 nm (stable products) .

Advanced Research Questions

Q. What are the key intermediates formed during the oxidation of 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine, and how do they influence reaction kinetics?

Methodological Answer: Oxidation pathways involve:

- Phenylhydrazyl Radical : Detected via electron paramagnetic resonance (EPR). Acts as a chain propagator, accelerating O₂ consumption .

- Benzenediazonium Ion : Identified by UV absorbance at 280 nm. Reacts with residual hydrazine to form phenyldiazene, which decomposes into N₂ and aryl radicals .

Kinetic Analysis : - Use stopped-flow spectroscopy to measure lag phases (autocatalytic behavior).

- Inhibit O₂⁻ with superoxide dismutase (SOD) to decelerate chain propagation .

Q. How can contradictory data regarding the compound’s stability in polar aprotic solvents be resolved?

Methodological Answer:

- Contradiction : Conflicting reports on stability in DMSO vs. DMF.

- Resolution Strategies :

- Solvent Purity Testing : Trace water or metal ions (e.g., Cu²⁺) in DMSO may catalyze decomposition. Use Karl Fischer titration to confirm anhydrous conditions .

- Computational Modeling : DFT calculations to compare solvation energies and transition states in different solvents.

- Accelerated Stability Studies : Store samples at elevated temperatures (40–60°C) and monitor degradation via HPLC .

Q. What role does this compound play in synthesizing heterocyclic frameworks (e.g., pyrazoles or indoles)?

Methodological Answer:

- Pyrazole Synthesis : React with β-keto esters under acidic conditions to form 1-(2,6-dichlorophenyl)pyrazole-3-carboxylates. Key step: Cyclocondensation via hydrazine attack on the carbonyl group .

- Fischer Indole Synthesis : Combine with ketones (e.g., acetophenone) in HCl/EtOH to yield substituted indoles. Mechanism involves [3,3]-sigmatropic rearrangement of hydrazones .

Optimization Tip : Use microwave-assisted synthesis (100–120°C, 10–15 min) to improve yields by 20–30% .

Data Contradiction Analysis

Reported Discrepancy : Conflicting melting points (225°C vs. 250°C dec.) in literature.

Resolution Approach :

Sample Purity : Verify via HPLC (>98% purity threshold). Impurities (e.g., residual solvents) lower observed mp .

DSC Analysis : Differential scanning calorimetry under N₂ can distinguish decomposition vs. melting events .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.